N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide
Description
N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Properties
Molecular Formula |
C21H17BrFN3O3 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17BrFN3O3/c1-28-19-10-16(12-25-26-21(27)15-6-8-24-9-7-15)18(22)11-20(19)29-13-14-2-4-17(23)5-3-14/h2-12H,13H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
FXMJYNQDGYAGLT-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between a substituted benzaldehyde and a pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction can be catalyzed by acids such as glacial acetic acid to enhance the yield and reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2,5-Dimethoxyphenyl}methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-{4-Fluorophenyl}methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methoxy groups and the pyridine ring makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
